

Application Notes and Protocols for In Vivo Delivery of GSK-4716

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For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-4716 is a potent and selective synthetic agonist of the nuclear receptors REV-ERBβ (NR1D2) and REV-ERBγ. These receptors are critical components of the circadian clock and play significant roles in regulating gene expression involved in metabolism, inflammation, and other physiological processes.[1] As transcriptional repressors, REV-ERBs recruit corepressor complexes to target gene promoters, thereby inhibiting their transcription.[2][3] The ability to modulate the activity of these receptors with small molecules like **GSK-4716** offers a valuable tool for investigating their biological functions and therapeutic potential.

These application notes provide a comprehensive guide for the in vivo delivery of **GSK-4716**, based on established protocols for similar small molecule REV-ERB agonists. While specific pharmacokinetic data for **GSK-4716** is not readily available in the public domain, the provided protocols are based on successful in vivo studies with analogous compounds, offering a robust starting point for experimental design.

Data Presentation: Formulation and Dosage of REV-ERB Agonists

The following tables summarize common vehicle formulations and dosage ranges used for the in vivo administration of the well-characterized REV-ERB agonist SR9009 in mice. This data



can be leveraged to develop an appropriate delivery strategy for GSK-4716.

Table 1: Vehicle Formulations for In Vivo Delivery of REV-ERB Agonists

Vehicle Component	Concentration	Purpose	Reference
DMSO	5-10%	Solubilizing Agent	[4]
Cremophor EL / Kolliphor	10-15%	Surfactant/Emulsifier	[4]
PBS or Saline	75-85%	Diluent	[4]
Water	75%	Diluent	[5]

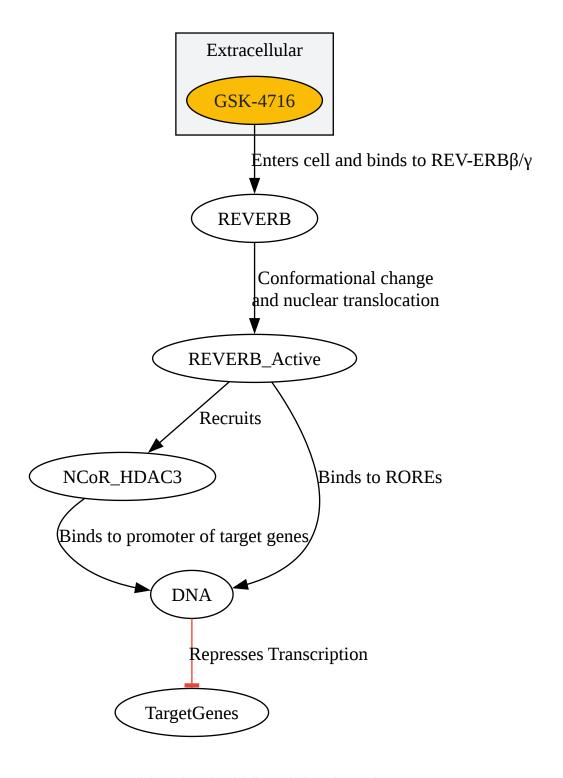
Table 2: Dosage and Administration of SR9009 in Mice (for extrapolation to GSK-4716)

Compound	Dosage Range	Route of Administration	Animal Model	Reference
SR9009	50 - 100 mg/kg	Intraperitoneal (i.p.)	C57BL/6J Mice	[2][5]
SR9009	100 μg/g	Intraperitoneal (i.p.)	Goldfish	[1]

Disclaimer: The data presented above is for the REV-ERB agonist SR9009 and should be used as a starting point for **GSK-4716**. It is crucial to perform dose-response studies and pharmacokinetic analysis to determine the optimal dosage and formulation for **GSK-4716** in your specific experimental model.

Signaling Pathway





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Experimental Protocols

Protocol 1: Preparation of GSK-4716 Formulation for In Vivo Administration



This protocol describes the preparation of a vehicle solution suitable for the intraperitoneal (i.p.) injection of **GSK-4716** in mice.

Materials:

- GSK-4716 powder
- Dimethyl sulfoxide (DMSO), sterile, cell culture grade
- Kolliphor® EL (Cremophor® EL)
- Phosphate-buffered saline (PBS), sterile, pH 7.4
- Sterile, pyrogen-free microcentrifuge tubes
- Sterile, pyrogen-free pipette tips
- Vortex mixer
- Sonicator (optional)

Procedure:

- Calculate the required amount of GSK-4716: Based on the desired dosage (e.g., 50 mg/kg)
 and the number and weight of the animals, calculate the total mass of GSK-4716 needed.
- Prepare the vehicle solution: In a sterile microcentrifuge tube, prepare the vehicle solution by mixing the components in the following ratio: 10% DMSO, 15% Kolliphor® EL, and 75% sterile PBS.
 - \circ Example for 1 mL of vehicle: Add 100 μ L of DMSO, 150 μ L of Kolliphor® EL, and 750 μ L of sterile PBS.
- Dissolve GSK-4716:
 - Weigh the calculated amount of GSK-4716 and add it to a sterile microcentrifuge tube.



- Add the appropriate volume of the prepared vehicle to achieve the desired final concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 25g mouse with an injection volume of 250 μL).
- Ensure complete dissolution:
 - Vortex the tube vigorously for 1-2 minutes.
 - If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.
 - Visually inspect the solution to ensure there are no visible particles.
- Storage: Use the formulation immediately. If short-term storage is necessary, store at 4°C for no longer than 24 hours. Protect from light.

Protocol 2: In Vivo Administration of GSK-4716 via Intraperitoneal (i.p.) Injection in Mice

This protocol outlines the procedure for administering the prepared **GSK-4716** formulation to mice.

Materials:

- Prepared GSK-4716 formulation
- Mice (e.g., C57BL/6J)
- Sterile insulin syringes (e.g., 28-30 gauge)
- Animal scale
- 70% ethanol for disinfection
- Appropriate personal protective equipment (PPE)

Procedure:

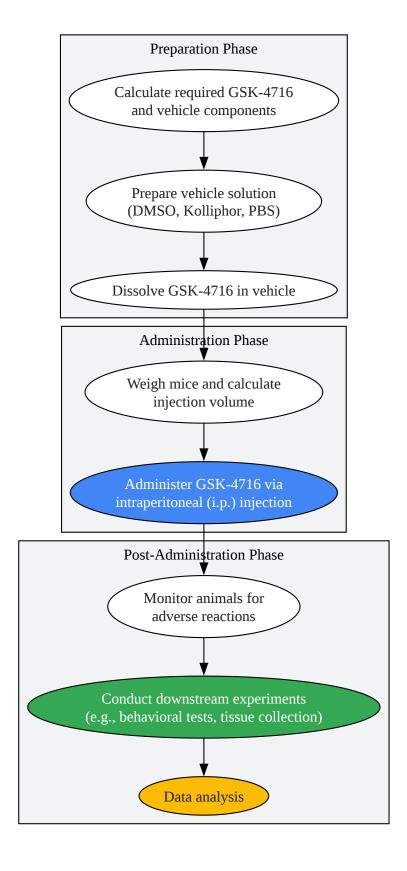
Animal Preparation:



- Acclimatize the animals to the housing conditions for at least one week before the experiment.
- Weigh each mouse accurately on the day of injection to calculate the precise injection volume.
- Calculate Injection Volume:
 - Injection Volume (mL) = (Dosage (mg/kg) x Animal Weight (kg)) / Concentration of GSK-4716 solution (mg/mL)
- Administration:
 - Gently restrain the mouse.
 - Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.
 - Wipe the injection site with 70% ethanol.
 - Insert the needle at a 15-30 degree angle and inject the calculated volume of the GSK-4716 formulation.
- · Post-injection Monitoring:
 - Return the mouse to its cage and monitor for any adverse reactions for at least 30 minutes post-injection.
 - Continue to monitor the animals according to the experimental plan.

Experimental Workflow Visualization





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